molecular formula C11H13NO3 B2933848 (2S)-2-(phenylformamido)butanoic acid CAS No. 87068-75-5

(2S)-2-(phenylformamido)butanoic acid

Cat. No.: B2933848
CAS No.: 87068-75-5
M. Wt: 207.229
InChI Key: OACIMSFRSUBGQU-VIFPVBQESA-N
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Description

(2S)-2-(phenylformamido)butanoic acid: is an organic compound with the molecular formula C11H13NO3 It is a derivative of butanoic acid, where the hydrogen atom at the second position is replaced by a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(phenylformamido)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-2-aminobutanoic acid.

    Formation of Phenylformamido Group: The amino group of (S)-2-aminobutanoic acid is reacted with phenylformic acid (benzaldehyde) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the phenylformamido derivative.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-(phenylformamido)butanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenylformamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2S)-2-(phenylformamido)butanoic acid is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Protein Interaction Studies: It is used in studies involving protein-ligand interactions.

Medicine:

    Drug Development: this compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(phenylformamido)butanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The phenylformamido group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (S)-2-aminobutanoic acid: The precursor in the synthesis of (2S)-2-(phenylformamido)butanoic acid.

    Phenylformic acid: Used in the formation of the phenylformamido group.

    N-phenylformamido derivatives: Compounds with similar structural features but different substituents.

Uniqueness:

    Structural Features: The presence of both the phenylformamido group and the butanoic acid backbone gives this compound unique chemical and biological properties.

Properties

IUPAC Name

(2S)-2-benzamidobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-9(11(14)15)12-10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACIMSFRSUBGQU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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